molecular formula C17H23ClN2O3S B15305179 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride

5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B15305179
M. Wt: 370.9 g/mol
InChI Key: BFEFWMLPCFVKMJ-UHFFFAOYSA-N
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Description

5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a benzyloxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the benzyloxy group, the sulfonamide group, and the amino group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-amino-2-(benzyloxy)-N,N-diethylbenzene-1-sulfonamide hydrochloride include:

  • 5-amino-2-(hydroxymethyl)benzeneboronic acid hemiester hydrochloride
  • 5-amino-pyrazoles

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H23ClN2O3S

Molecular Weight

370.9 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-phenylmethoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C17H22N2O3S.ClH/c1-3-19(4-2)23(20,21)17-12-15(18)10-11-16(17)22-13-14-8-6-5-7-9-14;/h5-12H,3-4,13,18H2,1-2H3;1H

InChI Key

BFEFWMLPCFVKMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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